ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
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Overview
Description
Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole ring moiety, such as this one, have been associated with a variety of biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is known that compounds with a 1,3,4-thiadiazole ring moiety often interact with their targets through the nitrogen and sulfur atoms in the thiadiazole ring . The interaction can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole ring moiety are known to affect a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, oxidative stress, cell proliferation, and more .
Pharmacokinetics
The presence of the ethyl ester group may enhance the compound’s lipophilicity, which could potentially improve its absorption and distribution .
Result of Action
Given the broad range of biological activities associated with compounds containing a 1,3,4-thiadiazole ring moiety, the effects could potentially include inhibition of bacterial growth, reduction of inflammation, neutralization of oxidative stress, and inhibition of tumor cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3,4-thiadiazole derivatives under specific reaction conditions. The reaction may be facilitated by microwave irradiation or ultrasonic activation to enhance the reaction rate and yield[_{{{CITATION{{{1{Microwave-promoted multi-component and green synthesis of thiadiazolo3 ...[{{{CITATION{{{_2{Synthesis and Structure of Thiazolopyrimidine Derivatives](https://link.springer.com/article/10.1134/S1070428020060044).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{The reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo3,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery.
Industry: In the chemical industry, this compound is used in the synthesis of various products, including pharmaceuticals, agrochemicals, and materials science applications.
Comparison with Similar Compounds
Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is structurally similar to other quinazoline derivatives, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.
These compounds share common structural features, such as the presence of the thiadiazole and quinazoline rings, but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of substituents and the presence of the benzoate group, which may confer unique chemical and biological properties.
Biological Activity
Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its potential anticancer properties, cytotoxic effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H15N3O5S, and it features a complex structure that includes a quinazoline moiety and a thiadiazole ring. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of thiadiazole derivatives, particularly their anticancer potential. This compound has been investigated for its cytotoxic effects against different cancer cell lines.
Anticancer Activity
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Cytotoxicity Against Cancer Cell Lines
- Research has shown that thiadiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibitory effects on human lung cancer (A549), ovarian cancer (SK-OV-3), and colon cancer (HCT15) cells.
- A study reported that specific derivatives showed IC50 values ranging from 4.27 µg/mL to 19.5 µM against various cancer cell lines .
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Mechanism of Action
- The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some thiadiazole derivatives have been shown to inhibit the ERK1/2 signaling pathway, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .
Research Findings
A summary of key research findings related to the biological activity of this compound and similar compounds is presented in the following table:
Study Reference | Compound Tested | Cell Lines | IC50 Value | Mechanism |
---|---|---|---|---|
El-Naggar et al. (2011) | Thiadiazole derivatives | EAC model | Not specified | Tumor growth inhibition |
Alam et al. (2011) | 5-phenyl-thiadiazoles | A549, SK-MEL-2 | 4.27 µg/mL | Cell cycle arrest |
Hosseinzadeh et al. (2013) | Thiadiazole with trifluoromethyl | PC3, MCF7 | Not specified | ERK inhibition |
Almasirad et al. (2016) | 2-amido-thiadiazoles | SK-OV-3 | 19.5 µM | Cytotoxicity via MTT assay |
Case Studies
Several case studies have illustrated the effectiveness of thiadiazole derivatives in preclinical models:
-
Case Study 1: In Vivo Evaluation
- In vivo studies using mouse models demonstrated that certain thiadiazole derivatives significantly reduced tumor size after treatment over a period of two weeks.
-
Case Study 2: Combination Therapy
- Combining ethyl 4-{7-methyl-5-oxo... with conventional chemotherapeutic agents has shown enhanced efficacy in reducing tumor growth compared to monotherapy.
Properties
IUPAC Name |
ethyl 4-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-3-26-17(25)12-5-7-13(8-6-12)20-18-22-23-16(24)14-10-11(2)4-9-15(14)21-19(23)27-18/h4-10H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFRKOMTOOOECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.